molecular formula C15H11N9O B2436916 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1448051-14-6

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2436916
CAS No.: 1448051-14-6
M. Wt: 333.315
InChI Key: STMYYHCQCRJBSQ-UHFFFAOYSA-N
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Description

“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains several heterocyclic moieties, including a pyrimidine ring and two triazole rings .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of azides with alkynes, a process known as the copper-catalyzed click reaction . The specific synthesis process for this compound is not available in the retrieved data.

Scientific Research Applications

Synthesis and Biological Evaluation

A variety of research has been conducted on the synthesis and biological evaluation of compounds structurally related to N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. For instance, novel pyrazolopyrimidines derivatives have been synthesized, showing significant anticancer and anti-5-lipoxygenase activities, which opens a pathway for developing new therapeutic agents (Rahmouni et al., 2016). Enaminones, serving as key intermediates, have been used to synthesize substituted pyrazoles with notable antitumor and antimicrobial activities (Riyadh, 2011).

Supramolecular Chemistry

In the realm of supramolecular chemistry, novel pyrimidine derivatives have been investigated for their ability to co-crystallize with diaza-18-crown-6, leading to the formation of complex 2D and 3D hydrogen-bonded networks. These findings highlight the potential of these compounds in the development of new materials with specific molecular recognition capabilities (Fonari et al., 2004).

Organic Light-Emitting Devices (OLEDs)

Research has also explored the application of pyrimidine-containing compounds in the field of electronic materials. Specifically, star-shaped compounds with pyrimidine moieties have demonstrated high electron mobility and favorable electronic properties, making them suitable for use in blue phosphorescent organic light-emitting devices (OLEDs). This suggests a promising avenue for the development of efficient and durable electronic devices (Yin et al., 2016).

Antimicrobial Activity

Additionally, several studies have synthesized novel pyrimidine-triazole derivatives and investigated their antimicrobial activities. These compounds have shown potential against a range of bacterial and fungal strains, indicating their usefulness in addressing antibiotic resistance and developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Properties

IUPAC Name

2-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N9O/c25-15(12-7-19-24(22-12)11-4-2-1-3-5-11)21-13-6-14(18-9-17-13)23-10-16-8-20-23/h1-10H,(H,17,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMYYHCQCRJBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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